Regioselectivity in SNAr Amination: 5-Position Preferential Reactivity Driven by 2-Cyano EWG
3,5-Dichloropyrazine-2-carbonitrile exhibits defined regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. When the 2-position is substituted with a strong electron‑withdrawing cyano group, nucleophilic attack by amines occurs preferentially at the 5‑position over the 3‑position, yielding a single regioisomeric product [1]. This regiochemical preference is not observed in comparators lacking the 2‑cyano group or in symmetrical 3,6‑dichloropyrazine‑2‑carbonitrile, where the two chlorine sites are chemically equivalent and substitution yields a single product without regioselective control [2].
| Evidence Dimension | Regioselectivity ratio in SNAr reaction |
|---|---|
| Target Compound Data | Attack preferentially at 5-position over 3-position |
| Comparator Or Baseline | 3,6-Dichloropyrazine-2-carbonitrile: positions 3 and 6 chemically equivalent; no regioselectivity discrimination possible |
| Quantified Difference | Regioisomerically controlled single product versus uncontrolled mixture |
| Conditions | SNAr reaction with amine nucleophiles on unsymmetrical 3,5-dichloropyrazines bearing 2-position electron-withdrawing group |
Why This Matters
This regioselectivity enables the synthesis of structurally defined 5‑substituted derivatives in a single step, avoiding the need for complex separation of regioisomeric mixtures and reducing purification costs.
- [1] Scales S, Johnson S, Hu B, Faizi D, McAlpine I. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 2013, 15(9): 2156-2159. View Source
- [2] PubChem. 3,6-Dichloropyrazine-2-carbonitrile. CAS: 356783-16-9. View Source
